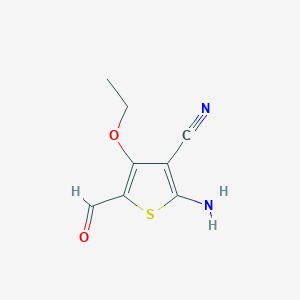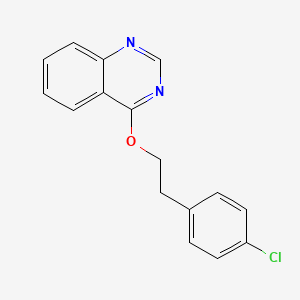
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile is an organic compound with a complex structure that includes a nitrile group, an epoxide ring, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the formation of the epoxide ring through an epoxidation reaction, followed by the introduction of the nitrile group via a nucleophilic substitution reaction. The methoxy group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can open the epoxide ring under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alcohols or amines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of polymers and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their function. The nitrile group can also participate in interactions with metal ions or other electrophilic species, affecting the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-butanol: A secondary alcohol with a similar methyl and methoxy substitution pattern.
3-Methyl-2-(methyloxy)benzonitrile: Lacks the epoxide ring but has similar functional groups.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Contains a methoxy group and a nitrile group but has a different core structure.
Uniqueness
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile is unique due to the presence of the epoxide ring, which imparts significant reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research in various fields.
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
2-methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-7-9(10-6-14-10)4-3-8(5-12)11(7)13-2/h3-4,10H,6H2,1-2H3 |
Clé InChI |
PFDGQNOQWHUIGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1OC)C#N)C2CO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-yl)-N-hydroxy urea](/img/structure/B8687864.png)



![2'-Ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8687917.png)





![3-Piperidinone, 4-[(dimethylamino)methylene]-1-(triphenylmethyl)-](/img/structure/B8687943.png)
